molecular formula C20H19N7O3S B2591821 N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-25-7

N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2591821
CAS No.: 872994-25-7
M. Wt: 437.48
InChI Key: UKLATCLVBIQKON-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

The synthesis of such compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The compound exhibits substantial antiviral activity . It also has diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research into thienopyrimidine derivatives, which involves compounds structurally related to the specified chemical, has demonstrated pronounced antimicrobial activity. These compounds were synthesized through complex chemical reactions, including annelation and subsequent reactions with various chemical agents, showing potential as antimicrobial agents (Bhuiyan et al., 2006).

Antiproliferative Activity Studies

Studies on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have explored their role in inhibiting the proliferation of endothelial and tumor cells. The research highlights the synthesis of a small library of these compounds and their evaluation in terms of antiproliferative activity, indicating their potential in cancer treatment (Ilić et al., 2011).

Anti-Influenza Virus Activity

A study describing a new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant anti-influenza A virus activity. This research suggests the potential of these compounds in treating influenza A virus infections, including strains responsible for bird flu (Hebishy et al., 2020).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study provides insights into the potential use of these compounds as insecticidal agents, showcasing the broad spectrum of biological activities associated with heterocyclic compounds (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of such compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Properties

IUPAC Name

N-[2-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S/c1-13-11-15(26-30-13)22-18(28)12-31-19-8-7-16-23-24-17(27(16)25-19)9-10-21-20(29)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,21,29)(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLATCLVBIQKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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